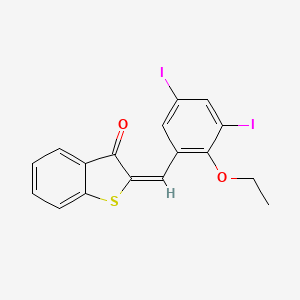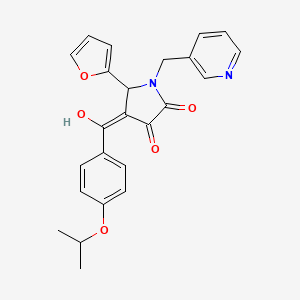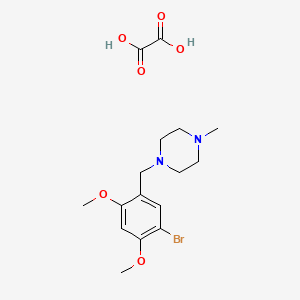
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one, also known as EIDB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder with a molecular weight of 563.07 g/mol and a melting point of 221-223°C. EIDB is a highly reactive molecule that has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is thought to involve the interaction of the molecule with specific proteins and enzymes in cells. This compound has been shown to bind to the active site of some enzymes and inhibit their activity. It has also been shown to induce conformational changes in proteins, leading to altered function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the activity of specific enzymes and proteins. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its high reactivity and specificity. This compound can be used as a tool compound to study the mechanism of action of various enzymes and proteins. It can also be used to develop new chemical probes for studying biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one. Some of these include:
1. Developing new chemical probes: this compound can be used to develop new chemical probes for studying biological processes. Future research could focus on developing new probes that are more specific and have higher affinity for their target proteins.
2. Investigating the mechanism of action: The mechanism of action of this compound is not fully understood. Future research could focus on elucidating the molecular interactions between this compound and specific proteins and enzymes.
3. Developing new anti-cancer drugs: this compound has been shown to exhibit anti-cancer properties. Future research could focus on developing new drugs based on the structure of this compound that are more effective and less toxic than current anti-cancer drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields. This compound has been used as a tool compound in chemical biology studies, and has potential applications in cancer research and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its structure.
Synthesis Methods
The synthesis of 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 2-ethoxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one in the presence of a suitable catalyst. This process results in the formation of this compound as a yellow crystalline powder. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields. Some of the key areas of research where this compound has been studied include:
1. Cancer Research: this compound has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Chemical Biology: this compound has been used as a tool compound in chemical biology studies to investigate the mechanism of action of various enzymes and proteins. It has also been used to develop new chemical probes for studying biological processes.
properties
IUPAC Name |
(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O2S/c1-2-21-17-10(7-11(18)9-13(17)19)8-15-16(20)12-5-3-4-6-14(12)22-15/h3-9H,2H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVMUQJYXATPNA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)I)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436365.png)

![3-[(4-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5436374.png)
![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5436388.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5436396.png)


![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5436437.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)
![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)